Benzoic acid,3-amino-4-(methylthio)-,methyl ester(9ci)
Description
Benzoic acid,3-amino-4-(methylthio)-,methyl ester(9ci) is an organic compound with the molecular formula C9H11NO2S It is a derivative of benzoic acid, featuring an amino group at the 3-position and a methylthio group at the 4-position
Properties
CAS No. |
141238-13-3 |
|---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
methyl 3-amino-4-methylsulfanylbenzoate |
InChI |
InChI=1S/C9H11NO2S/c1-12-9(11)6-3-4-8(13-2)7(10)5-6/h3-5H,10H2,1-2H3 |
InChI Key |
GOCQPCDODCQSPQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)SC)N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)SC)N |
Synonyms |
Benzoic acid, 3-amino-4-(methylthio)-, methyl ester (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid,3-amino-4-(methylthio)-,methyl ester(9ci) typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Thioether Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid,3-amino-4-(methylthio)-,methyl ester(9ci) can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C).
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Benzoic acid,3-amino-4-(methylthio)-,methyl ester(9ci) has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of Benzoic acid,3-amino-4-(methylthio)-,methyl ester(9ci) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and methylthio groups allows for specific interactions with these targets, influencing the compound’s pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-methylbenzoate: Similar structure but lacks the methylthio group.
Methyl 4-(methylthio)benzoate: Similar structure but lacks the amino group.
Uniqueness
Benzoic acid,3-amino-4-(methylthio)-,methyl ester(9ci) is unique due to the presence of both the amino and methylthio groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
